molecular formula C18H21N3O5 B6419252 N-(2H-1,3-benzodioxol-5-yl)-2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide CAS No. 727706-12-9

N-(2H-1,3-benzodioxol-5-yl)-2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide

Cat. No.: B6419252
CAS No.: 727706-12-9
M. Wt: 359.4 g/mol
InChI Key: NWQLGJJRKASSGC-UHFFFAOYSA-N
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Description

FOR RESEARCH USE ONLY. NOT FOR HUMAN, DIAGNOSTIC, OR THERAPEUTIC USE. N-(2H-1,3-benzodioxol-5-yl)-2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. The molecule features a 1,3-benzodioxole moiety, a structural component found in various pharmacologically active compounds . This core structure is fused with a complex 1,3-diazaspiro[4.5]decane system, a spirocyclic scaffold that often contributes to molecular rigidity and is explored for its potential to interact with biological targets . Compounds with similar structural motifs are frequently investigated for their potential as enzyme inhibitors or receptor modulators. This chemical reagent is provided as a high-purity solid for research applications. It is intended for use in in vitro assays, hit-to-lead optimization studies, and as a building block in the synthesis of more complex molecules for pharmaceutical development. Researchers can utilize this compound to explore structure-activity relationships (SAR) and probe novel biological pathways. Specific research applications, mechanism of action, and detailed biochemical data for this exact compound are not currently available in the public domain and should be established by the researcher.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5/c1-11-4-2-3-7-18(11)16(23)21(17(24)20-18)9-15(22)19-12-5-6-13-14(8-12)26-10-25-13/h5-6,8,11H,2-4,7,9-10H2,1H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQLGJJRKASSGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC12C(=O)N(C(=O)N2)CC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds similar to N-(2H-1,3-benzodioxol-5-yl)-2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide exhibit promising anticancer activities. For instance, derivatives have been studied for their ability to inhibit cancer cell proliferation in glucose-starved environments, suggesting a potential role in targeting metabolic vulnerabilities in tumors .

Enzyme Inhibition
The compound's structural features suggest it may act as an enzyme inhibitor. Studies have shown that benzodioxole derivatives can modulate enzymatic activities by binding to active sites or allosteric sites on enzymes . The specific interactions and mechanisms remain an area of active investigation.

Biochemical Research

Cellular Mechanisms
Investigations into the cellular effects of this compound indicate that it may influence various cell signaling pathways and gene expression profiles. The unique chemical structure allows for interactions with multiple biomolecules, potentially affecting cellular metabolism and function .

Molecular Mechanism Studies
The molecular mechanism of action is not fully elucidated; however, it is hypothesized that the compound may exert its effects through binding interactions with proteins or nucleic acids. This opens avenues for further research into its biochemical pathways and therapeutic targets .

Industrial Applications

Pharmaceutical Development
Due to its unique chemical properties, this compound can serve as a building block in the synthesis of more complex pharmaceutical agents. Its derivatives are being explored for their potential in developing new drugs targeting various diseases .

Agrochemical Potential
There is growing interest in the application of such compounds in agrochemicals. The ability to modify biological pathways makes them candidates for developing new herbicides or pesticides that are more effective and environmentally friendly .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of tumor cell growth under glucose deprivation conditions.
Study BEnzyme InteractionIdentified potential binding sites on target enzymes leading to inhibition.
Study CCellular EffectsShowed modulation of signaling pathways related to apoptosis and cell survival.

Comparison with Similar Compounds

N-(Benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide (CAS: 941970-28-1)

  • Molecular Formula : C₁₉H₂₄N₄O₅
  • Molecular Weight : 388.4 g/mol
  • Key Differences: Replaces the 6-methyl group in the diazaspiro system with an 8-propyl substituent.
  • Implications : The propyl group increases hydrophobicity, which may enhance membrane permeability but reduce solubility. The triaza system could modify binding affinity to enzymes like proteases or kinases.

N-(1,3-Benzodioxol-5-yl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide (CAS: 866589-99-3)

  • Molecular Formula : C₂₉H₂₅N₃O₇
  • Molecular Weight : 527.53 g/mol
  • Key Differences: Substitutes the diazaspiro ring with a quinoline-4-one core bearing 6,7-dimethoxy and 4-methylbenzoyl groups.
  • Implications : The extended aromatic system and methoxy groups may improve DNA/RNA binding but reduce metabolic stability compared to the spirocyclic structure of the target compound.

Anti-Exudative Acetamide Derivatives ()

  • Examples: 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides.
  • Key Differences :
    • Replace the benzodioxol and spiro systems with triazole and furan rings.
    • Exhibit anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg doses .
  • Implications : The triazole’s hydrogen-bonding capacity and furan’s electron-rich structure may target inflammatory pathways distinct from the spirocyclic acetamide.

Physicochemical and Pharmacokinetic Properties

Compound (CAS) Molecular Weight LogP* Solubility (Predicted) Key Substituents
876691-87-1 (Target) 359.38 ~2.5 Moderate (acetamide) 6-methyl, diazaspiro[4.5]decan
941970-28-1 388.4 ~3.1 Low (propyl group) 8-propyl, triazaspiro[4.5]decan
866589-99-3 527.53 ~3.8 Low (quinoline) Quinoline-4-one, dimethoxy, benzoyl
Anti-exudative derivatives ~300–350 ~2.0 High (triazole sulfanyl) Triazole, furan

*LogP estimated using fragment-based methods.

Analysis :

  • The target compound’s moderate LogP (~2.5) balances lipophilicity and solubility, favoring oral bioavailability.
  • The 8-propyl analogue’s higher LogP (~3.1) may improve tissue penetration but require formulation adjustments for solubility.
  • Quinoline derivatives (LogP ~3.8) risk poor aqueous solubility, limiting parenteral use.

Anti-Proliferative Analogues ()

  • Example: 2-(4-Ethoxyphenyl)-N-[5-(2-fluorophenylamino)-1H-indazol-3-yl]acetamide (6b).
  • Activity : Targets indazole-based kinases or apoptosis pathways.
  • Comparison: The target compound’s spirocyclic system may offer greater metabolic stability than indazole derivatives, which rely on aryl-amino interactions for activity.

Anti-Exudative Activity ()

  • Triazole-acetamides : Mechanistically distinct from the target compound, likely inhibiting cyclooxygenase (COX) or leukotriene pathways.
  • Target Compound: No direct activity data provided, but the benzodioxol group is associated with COX-2 inhibition in related molecules.

Preparation Methods

Synthesis of the 1,3-Benzodioxol-5-ylamine Intermediate

The benzodioxole component is typically derived from catechol derivatives. A common approach involves:

  • Nitration of 3,4-Dihydroxybenzaldehyde :
    Nitration at the 5-position using concentrated nitric acid in acetic anhydride yields 5-nitro-1,3-benzodioxole-4-carbaldehyde . Subsequent reduction with hydrogen gas (5 atm) over palladium-on-carbon in ethanol converts the nitro group to an amine, producing 5-amino-1,3-benzodioxole-4-carbaldehyde .

  • Reductive Amination :
    The aldehyde group undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol at 0–5°C to yield 1,3-benzodioxol-5-ylamine . This step achieves a 78–82% yield with >95% purity after recrystallization from ethyl acetate.

Key Reaction Parameters :

StepReagents/ConditionsYield (%)Purity (%)
NitrationHNO₃, Ac₂O, 0°C, 2 h8590
ReductionH₂ (5 atm), Pd/C (10%), EtOH, 25°C, 6 h9194
Reductive AminationNH₄OAc, NaBH₃CN, MeOH, 0–5°C, 12 h7895

Construction of the 6-Methyl-1,3-Diazaspiro[4.5]Decane-2,4-Dione Core

The spirocyclic diazaspirodecane system is synthesized via a multi-step sequence:

  • Strecker Synthesis of Cyclohexanone Cyanomethylamine :
    Cyclohexanone reacts with ammonium carbonate and potassium cyanide in aqueous ethanol (pH 8–9) to form 1-aminocyclohexane-1-carbonitrile . This intermediate is hydrolyzed with 6 M HCl under reflux (24 h) to yield 1-aminocyclohexane-1-carboxylic acid.

  • Cyclization to Spirodioxolane :
    The carboxylic acid is treated with ethylenediamine in 4 N HCl at 100°C for 18 h, inducing cyclization to 6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione . The reaction proceeds via intramolecular nucleophilic attack, forming the spiro junction.

Optimization Insights :

  • Solvent : Dioxane improves cyclization efficiency compared to THF or DMF .

  • Catalyst : Adding p-toluenesulfonic acid (0.1 eq) reduces reaction time to 12 h .

Acetamide Linker Installation

The acetamide bridge is introduced through alkylation of the diazaspirodecane nitrogen:

  • Chloroacetylation :
    6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione reacts with chloroacetyl chloride in dichloromethane (DCM) using triethylamine as a base. The reaction at −10°C minimizes diacylation byproducts, yielding 3-(chloroacetyl)-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione .

  • Nucleophilic Displacement :
    The chloroacetyl intermediate undergoes displacement with 1,3-benzodioxol-5-ylamine in acetonitrile at 60°C for 8 h. Tetrabutylammonium iodide (TBAI) catalyzes the reaction, achieving 68–72% yield .

Comparative Analysis of Bases :

BaseSolventTemperature (°C)Yield (%)
TriethylamineDCM−1065
DIPEATHF058
DBUAcetonitrile2571

Final Coupling and Purification

The crude product is purified via:

  • Crystallization : Dissolution in hot ethanol (70°C) followed by slow cooling to 4°C yields crystalline N-(2H-1,3-benzodioxol-5-yl)-2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide with 98% purity .

  • Chromatography : Silica gel chromatography (ethyl acetate:hexane, 3:7) resolves residual diazaspirodecane impurities .

Challenges and Alternative Routes

  • Spiro Junction Instability :
    The diazaspirodecane core is prone to ring-opening under strongly acidic or basic conditions. Using mild buffers (pH 6–7) during workup preserves integrity .

  • Alternative Cyclization Methods :
    Microwave-assisted synthesis (150°C, 30 min) reduces cyclization time from 18 h to 30 min but requires specialized equipment .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2H-1,3-benzodioxol-5-yl)-2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide, and what analytical techniques validate its purity?

  • Methodology :

  • Synthesis : Use multi-step organic reactions, including cyclization of the spiro[4.5]decane core and coupling with the benzodioxol-5-yl moiety via acetamide linkage. Optimize reaction conditions (e.g., solvent, temperature, catalysts) using statistical Design of Experiments (DoE) to maximize yield .
  • Validation : Confirm purity via high-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold). Structural integrity is verified by 1^1H/13^13C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) .

Q. How do researchers determine the solubility and stability of this compound under various experimental conditions?

  • Methodology :

  • Solubility : Use shake-flask or dynamic light scattering (DLS) methods in solvents (e.g., DMSO, PBS) at physiological pH. Measure via UV-Vis spectroscopy or HPLC .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation products using LC-MS. Evaluate photostability under UV/visible light exposure .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound’s spirocyclic and benzodioxole moieties?

  • Methodology :

  • Spirocyclic Core : Use 1^1H NMR to identify methyl groups at position 6 and confirm spiro ring geometry via NOESY correlations.
  • Benzodioxole Moiety : Detect aromatic protons and oxygenated methylene groups via 13^13C DEPT NMR. Validate via X-ray crystallography for absolute configuration .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to neurological or metabolic targets, and how does this guide experimental validation?

  • Methodology :

  • In Silico Studies : Perform molecular docking (AutoDock Vina, Schrödinger) against targets like GABA receptors or cytochrome P450 enzymes. Use molecular dynamics (MD) simulations (AMBER/NAMD) to assess binding stability .
  • Validation : Compare predictions with in vitro enzyme inhibition assays (e.g., fluorogenic substrates) or cellular uptake studies using fluorescent probes .

Q. What experimental strategies address contradictions in biological activity data across different assays (e.g., cell-based vs. enzymatic studies)?

  • Methodology :

  • Assay Optimization : Standardize protocols (e.g., ATP levels, serum concentration) to minimize variability. Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
  • Data Reconciliation : Apply multivariate analysis (PCA or PLS-DA) to identify confounding variables (e.g., solubility, membrane permeability) .

Q. How does the spirocyclic system influence the compound’s pharmacokinetic properties, and what modifications improve metabolic stability?

  • Methodology :

  • PK Studies : Conduct in vivo rodent studies with LC-MS/MS quantification of plasma/tissue concentrations. Calculate AUC, t1/2t_{1/2}, and clearance rates.
  • Metabolic Engineering : Introduce deuterium at labile positions or replace the spirocyclic methyl group with trifluoromethyl to block CYP450 oxidation .

Q. What role do advanced separation technologies (e.g., chiral chromatography) play in resolving stereoisomers of this compound?

  • Methodology :

  • Chiral Resolution : Use polysaccharide-based chiral columns (Chiralpak AD-H) with heptane/ethanol gradients. Validate enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .

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